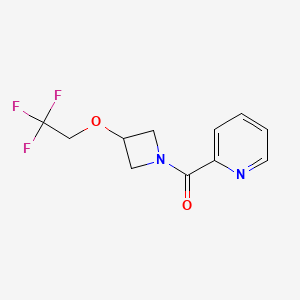

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

pyridin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-18-8-5-16(6-8)10(17)9-3-1-2-4-15-9/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWBVHBRFISLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=N2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide to form 2-(2,2,2-trifluoroethoxy)pyridine . This intermediate is then reacted with azetidine-1-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

Reduction: Hydrogen gas and palladium catalysts are typical for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include pyridin-2-yl ketones, alcohols, amines, and substituted pyridine derivatives .

Scientific Research Applications

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Lansoprazole and Derivatives

- Structure : Lansoprazole contains a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl group connected to a sulfinyl-benzimidazole core .

- Key Differences: Unlike the target compound, lansoprazole incorporates a sulfinyl bridge and a benzimidazole ring instead of a methanone-azetidine system. The sulfinyl group is essential for its proton-pump inhibition activity, whereas the methanone-azetidine in the target compound may favor different biological targets.

Lansoprazole Impurities and Metabolites

- Impurity A (Lansoprazole N-Oxide) : Features an oxidized pyridine ring (N-oxide) but retains the trifluoroethoxy group .

- Impurity B (Lansoprazole Sulphone) : Contains a sulfonyl bridge instead of sulfinyl, reducing PPI activity .

- Relevance: These impurities underscore the metabolic susceptibility of sulfinyl/sulfonyl linkages, whereas the methanone group in the target compound may offer greater stability .

Azetidine-Containing Compounds

(4-AZEPAN-1-YL-2-PYRIDIN-3-YL-7,8-DIHYDRO-5H-PYRIDO[4,3-D]PYRIMIDIN-6-YL)-(3-METHOXY-PHENYL)-METHANONE

- Structure: Contains a pyrido[4,3-d]pyrimidine core linked to a methoxy-phenyl group via a methanone bridge, with an azepane (7-membered ring) substituent .

- Key Differences : The target compound uses a smaller azetidine ring (4-membered), which imposes greater conformational restraint. This difference could influence binding kinetics and solubility .

Structural and Functional Comparison Table

Biological Activity

Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 319.70 g/mol

- CAS Number : 2035018-68-7

This compound features a pyridine ring connected to an azetidine moiety with a trifluoroethoxy group, which enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Membrane Penetration : The trifluoroethoxy group increases the compound's ability to cross cell membranes.

- Enzyme Interaction : Once inside the cell, it may interact with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

- Protein Binding : The azetidine ring may facilitate binding to protein targets, further affecting cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluating related compounds found that derivatives similar to this compound demonstrated significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.

Antitumor Activity

Preliminary in vitro studies have shown that compounds with similar structural features can inhibit the growth of cancer cell lines. For instance, derivatives have exhibited cytotoxic effects against human cancer cells such as MCF7 (breast cancer) and HL60 (leukemia), indicating potential antitumor activity.

Enzyme Inhibition

Research has also focused on the inhibition of specific enzymes by this class of compounds. For example, some derivatives have been shown to inhibit α-amylase activity, which could be beneficial in managing diabetes by regulating carbohydrate metabolism.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Q & A

Q. What are the optimal synthetic routes for Pyridin-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can reaction yields be improved?

The synthesis typically involves coupling a pyridinyl precursor with a trifluoroethoxy-substituted azetidine. Key steps include:

- Azetidine functionalization : Introduce the trifluoroethoxy group via nucleophilic substitution (e.g., using 2,2,2-trifluoroethyl iodide under basic conditions) .

- Pyridinyl-azetidine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridin-2-yl carbonyl group to the azetidine nitrogen .

- Yield optimization : Use anhydrous solvents (e.g., DMF), inert atmospheres, and controlled temperatures (60–80°C) to minimize side reactions. Purification via flash chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .

- Spectroscopic analysis :

- NMR : NMR detects trifluoroethoxy signals (δ ~ -75 ppm); NMR confirms azetidine ring protons (δ 3.5–4.5 ppm) .

- HRMS : Exact mass matching (e.g., [M+H] calculated for : 289.09) .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers to maintain solubility without denaturing proteins.

- Lipid-based formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) for cell-based studies .

Advanced Research Questions

Q. How do structural modifications to the azetidine or pyridine rings affect target binding affinity?

- SAR studies :

- Replace the trifluoroethoxy group with other fluorinated chains (e.g., -OCFH) to assess hydrophobicity impacts on membrane permeability .

- Modify the azetidine ring size (e.g., pyrrolidine vs. azetidine) to evaluate conformational strain effects on receptor docking .

- Biological assays : Measure IC shifts in enzyme inhibition assays (e.g., kinase panels) and correlate with computational docking scores (AutoDock Vina) .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives of this compound?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .

- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiopurity post-synthesis .

Q. How can in silico modeling predict metabolic stability of this compound?

- P450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., azetidine N-dealkylation).

- Molecular dynamics (MD) : Simulate liver microsome interactions (GROMACS) to estimate half-life and guide fluorination strategies for metabolic resistance .

Q. What experimental designs address discrepancies in biological activity across cell lines?

- Mechanistic profiling :

- Phosphoproteomics : Quantify downstream signaling (e.g., p-ERK/p-Akt) via multiplex ELISA in resistant vs. sensitive cell lines .

- CRISPR screens : Knock out putative targets (e.g., kinases) to identify resistance drivers .

- Data normalization : Use housekeeping genes (e.g., GAPDH) and Z-factor analysis to control for assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.